![molecular formula C13H14N2O5 B2453008 5-oxo-5-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]pentanoic acid CAS No. 866137-37-3](/img/structure/B2453008.png)
5-oxo-5-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-oxo-5-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]pentanoic acid” is a complex organic compound . It is also known as Pentanoic acid, 5-[(3,4-dihydro-3-oxo-2H-1,4-benzoxazin-6-yl)amino]-5-oxo-4-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbamoyl]butanoic .
Synthesis Analysis
The synthesis of this compound could involve the use of a base such as DBU (1,8-diazabicyclo [5.4.0]undec-7-ene) for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate, which subsequently undergoes an intermolecular amidation reaction to furnish the desired 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a pentanoic acid group, a 3,4-dihydro-2H-1,4-benzoxazin-6-yl group, and an amino group .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its structure. The presence of multiple functional groups means it can participate in a variety of chemical reactions .Scientific Research Applications
Plant Defense Mechanisms
This compound plays a crucial role in plant defense against pests and pathogens. It is involved in the production of hydroxamic acids from hydroxamic acid glucosides. These hydroxamic acids act as natural pesticides, protecting young plant parts. The enzyme responsible for catalyzing the conversion of the glucoside form to the active hydroxamic acid is 4-Hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl glucoside beta-D-glucosidase . This defense mechanism is highly correlated with plant growth.
Antihypertensive Properties
Research has explored derivatives of this compound as potential antihypertensive agents. Specifically, 3-hydroxy-4[3,4-dihydro-3-oxo-2H-1,4-benzoxazin-4-yl]-2,2-dimethyldihydro-2H-benzopyran derivatives were synthesized and tested for their activity as K ATP channel openers. These compounds exhibited promising effects, warranting further investigation .
Cyclooxygenase (COX) Inhibition
The compound’s structural features suggest potential interactions with cyclooxygenase enzymes (COX-1 and COX-2). Although specific studies on its COX inhibitory activity are scarce, it may be worth exploring its effects on inflammation and pain pathways .
Enzymatic Activity
The enzyme 4-Hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl glucoside beta-D-glucosidase (EC 3.2.1.182) is responsible for hydrolyzing the glucoside form of this compound. It converts it into the active form, which contributes to plant defense . The enzyme exhibits a higher affinity for DIMBOA glucoside than DIBOA glucoside .
Chemical Structure
The compound’s chemical structure is represented as 4-Hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl hexopyranoside (C~15~H~19~NO~10~) . Understanding its structure aids in predicting its interactions and potential applications.
Mechanism of Action
Target of Action
Similar compounds such as 4-hydroxy-7-methoxy-3-oxo-3,4-dihydro-2h-1,4-benzoxazin-2-yl glucoside have been shown to interact with beta-glucosidases . These enzymes play a crucial role in the hydrolysis of glucosidic bonds in complex sugars.
Mode of Action
It’s worth noting that similar compounds have been shown to interact with beta-glucosidases . This interaction could potentially lead to the hydrolysis of glucosidic bonds, resulting in the release of glucose and aglycone.
Biochemical Pathways
Given its potential interaction with beta-glucosidases , it could be involved in the metabolism of complex sugars. This could potentially affect downstream processes such as energy production and cellular signaling.
Result of Action
If it does interact with beta-glucosidases , it could potentially influence glucose metabolism and related cellular processes.
properties
IUPAC Name |
5-oxo-5-[(3-oxo-4H-1,4-benzoxazin-6-yl)amino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c16-11(2-1-3-13(18)19)14-8-4-5-10-9(6-8)15-12(17)7-20-10/h4-6H,1-3,7H2,(H,14,16)(H,15,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBJGCWZDADHCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-oxo-5-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]pentanoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.